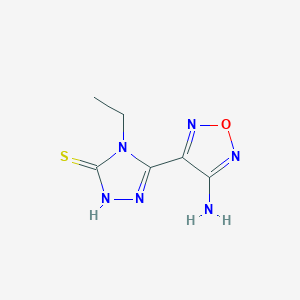

5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

5-(4-Amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a thiol (-SH) group at position 3, and a 4-amino-1,2,5-oxadiazole (also known as furazan) moiety at position 3. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6OS/c1-2-12-5(8-9-6(12)14)3-4(7)11-13-10-3/h2H2,1H3,(H2,7,11)(H,9,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFFHDMRBYUWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=NON=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family and has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of 206.26 g/mol . The synthesis typically involves the reaction of 1,2,4-triazole derivatives with oxadiazole precursors under controlled conditions to yield the target compound. Various methods have been reported for its preparation, including multi-step reactions utilizing hydrazine derivatives and sulfur-containing compounds as key reagents .

Antimicrobial Properties

Recent studies have demonstrated that 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial activity. For instance:

- In vitro tests revealed potent antibacterial effects against various strains of bacteria including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 8 µg/mL depending on the specific derivative tested .

Anticancer Activity

The compound has also shown promise in anticancer research:

- Mechanism-Based Approaches : It has been observed to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC), leading to reduced tumor growth in preclinical models .

Antioxidant Properties

Studies suggest that the compound possesses antioxidant properties which contribute to its overall therapeutic profile. The presence of sulfur and nitrogen heterocycles in its structure enhances its ability to scavenge free radicals .

The biological activity of 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes critical for bacterial survival and cancer cell growth.

- Receptor Modulation : It may modulate receptor activity involved in cellular signaling pathways that regulate proliferation and apoptosis.

Case Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives including 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol , revealing high binding affinities with bacterial enzymes (docking scores around -9.6 kcal/mol). This suggests robust interactions that underpin its antibacterial efficacy .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values suggesting effective inhibition of cell growth at low concentrations .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Imidazoles | Heterocyclic | Antifungal |

| Triazoles | Heterocyclic | Antibacterial |

| Oxadiazoles | Heterocyclic | Anticancer |

The unique combination of oxadiazole and triazole moieties in 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol provides it with distinct biological properties not present in simpler structures like imidazoles or standalone triazoles.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes the formation of the triazole ring through cyclization reactions involving thiols and various aldehydes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

Antimicrobial Activity

Research has demonstrated that derivatives of 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent activity against a range of bacterial strains and fungi. In one study, the synthesized triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans, revealing promising results in inhibiting their growth .

Antifungal Properties

The compound has also been evaluated for its antifungal efficacy. Its structural characteristics allow it to interact with fungal cell membranes effectively, leading to cell death. The presence of sulfur in the triazole structure enhances its ability to disrupt cellular processes in fungi .

Applications in Medicinal Chemistry

The applications of 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol extend to drug discovery and development. Its derivatives are being explored as potential leads for new antifungal and antibacterial agents due to their unique mechanisms of action that can overcome resistance seen in conventional antibiotics .

Agrochemical Applications

In agriculture, triazole compounds are utilized as fungicides. The effectiveness of 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives in controlling plant pathogens has been documented. Their ability to inhibit fungal growth makes them suitable candidates for developing new agrochemicals aimed at protecting crops from diseases caused by fungi .

Case Studies

-

Antimicrobial Screening

A study conducted by Gumrukcuoglu et al. synthesized several derivatives of 4H-triazole and tested their antimicrobial activity using agar diffusion methods. Compounds derived from 5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-triazole demonstrated significant inhibition zones against various bacterial and fungal strains . -

Fungal Resistance Management

Research highlighted the potential of triazole compounds in managing fungal resistance in crops. The application of these compounds resulted in reduced disease severity in treated plants compared to untreated controls .

Chemical Reactions Analysis

Coupling of Oxadiazole and Triazole-Thiol

The two heterocycles are linked via nucleophilic substitution or cycloaddition:

-

Mitsunobu Reaction : Coupling ethyl oxadiazole-3-carboxylate with triazole-thiol using triphenylphosphine and DIAD .

-

Mass Spec : Molecular ion peak at m/z 337 (M⁺) confirms the fused structure .

Thiol Group (-SH)

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers (e.g., 11a–c ), confirmed by loss of S-H IR peaks (2744 cm⁻¹ → absent) .

-

Acylation : Forms thioesters with acyl chlorides (e.g., naphthalene-1-carbothioate 6a ), evidenced by new C=O stretches at 1715 cm⁻¹ .

Amino Group (-NH₂)

-

Schiff Base Formation : Condenses with aldehydes (e.g., 4-chlorobenzaldehyde) to yield imines (4a–c ), characterized by C=N stretches at 1621 cm⁻¹ .

-

Thiazolidinone Synthesis : Reacts with thioglycolic acid to form fused thiazolidinones (5a–c ), confirmed by C=O peaks at 1702–1718 cm⁻¹ .

Stability and Tautomerism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares the target compound with analogs differing in substituents at position 5 of the triazole ring:

Key Observations :

- Solubility : Adamantane and bromothienyl substituents reduce water solubility, whereas polar groups (e.g., oxadiazole) may improve it .

Antimicrobial Activity

- 5-(Furan-2-yl)-4-amino-triazole-3-thiol derivatives: Exhibited moderate activity against bacterial strains, with MIC values ranging from 32–64 µg/mL. The furan ring’s planar structure likely facilitates membrane penetration .

- 5-(Adamantane-1-yl)-4-amino-triazole-3-thiol: Demonstrated cytotoxicity against human lung carcinoma (A-549) with CTC₅₀ values < 50 µM, attributed to adamantane’s lipophilic nature enhancing cellular uptake .

Antiradical Activity

- Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-triazole-3-thiol : Showed moderate DPPH radical scavenging (IC₅₀ ~ 100–150 µM), with activity linked to the thiol group’s redox activity .

Target Compound’s Potential: The oxadiazole-amino group may synergize with the thiol moiety to enhance antioxidant or antimicrobial effects, though experimental validation is needed.

Q & A

Q. Methodological Stability Protocol

- Storage Conditions : Lyophilize the compound and store at -20°C under argon to prevent oxidation .

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit disulfide formation .

- Monitoring : Use cyclic voltammetry to track thiol oxidation potentials (e.g., Epa ≈ 0.45 V vs. Ag/AgCl) .

What advanced computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced Modeling Approaches

ADME Prediction : SwissADME or pkCSM to estimate bioavailability (%F ≈ 65–78%) and blood-brain barrier permeability (logBB < -1.0) .

Metabolic Pathways : CYP450 isoform screening (e.g., CYP3A4-mediated demethylation) using liver microsomes + LC-MS/MS .

Toxicity Profiling : ProTox-II to predict hepatotoxicity (probability >0.7) and validate with in vitro HepG2 assays .

How can crystallographic data improve the design of derivatives with enhanced bioactivity?

Q. Advanced Structural Analysis

- Single-Crystal XRD : Resolve 3D conformation (e.g., dihedral angles between triazole and oxadiazole rings) .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., S···H contacts ≈ 2.8 Å) to guide functional group modifications .

- SHELX Refinement : Use SHELXL for high-resolution refinement (R-factor < 0.05) to identify steric clashes in active-site models .

What experimental controls are essential when assessing photochemical reactivity?

Q. Advanced Photostability Protocol

Light Source Calibration : Use a radiometer to standardize UV intensity (e.g., 254 nm for C–S bond cleavage studies) .

Dark Controls : Parallel experiments under foil-wrapped conditions to isolate light-induced effects.

Quantum Yield Calculation : Measure Φ using ferrioxalate actinometry (e.g., Φ = 0.32 for E→Z isomerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.